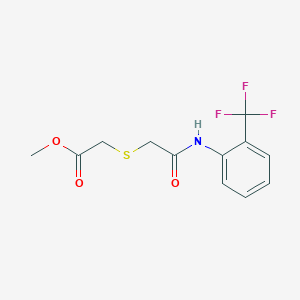

Methyl 2-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)acetate

CAS No.: 403834-57-1

Cat. No.: VC5015667

Molecular Formula: C12H12F3NO3S

Molecular Weight: 307.29

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 403834-57-1 |

|---|---|

| Molecular Formula | C12H12F3NO3S |

| Molecular Weight | 307.29 |

| IUPAC Name | methyl 2-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanylacetate |

| Standard InChI | InChI=1S/C12H12F3NO3S/c1-19-11(18)7-20-6-10(17)16-9-5-3-2-4-8(9)12(13,14)15/h2-5H,6-7H2,1H3,(H,16,17) |

| Standard InChI Key | JSKNKFPNMIHMHB-UHFFFAOYSA-N |

| SMILES | COC(=O)CSCC(=O)NC1=CC=CC=C1C(F)(F)F |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a central thioether bridge (-S-) connecting two distinct moieties:

-

2-Oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl group: This segment contains a ketone adjacent to an amide bond formed with 2-(trifluoromethyl)aniline. The trifluoromethyl (-CF₃) group introduces strong electron-withdrawing effects, influencing the compound’s electronic distribution .

-

Methyl acetate group: A methyl ester (-COOCH₃) provides hydrolytic instability under basic conditions while enhancing lipophilicity .

The full systematic IUPAC name, methyl 2-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)acetate, reflects this arrangement. Key bond angles and torsional strain points arise from the steric interactions between the trifluoromethyl group and adjacent substituents, as observed in similar aromatic amides .

Spectroscopic Characterization

Though experimental data for this specific compound are unavailable, analogous structures suggest the following spectral features:

-

¹H NMR:

-

¹³C NMR:

-

IR: Strong stretches at 1740 cm⁻¹ (ester C=O), 1680 cm⁻¹ (amide C=O), and 1140 cm⁻¹ (C-F) .

Synthesis and Manufacturing

Retrosynthetic Analysis

The compound can be synthesized via a three-step sequence:

-

Formation of the amide bond: Condensation of 2-(trifluoromethyl)aniline with ethyl 2-chloro-2-oxoacetate under basic conditions yields ethyl 2-oxo-2-((2-(trifluoromethyl)phenyl)amino)acetate .

-

Thiolation: Nucleophilic displacement of the chloride with mercaptoacetic acid produces 2-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)acetic acid.

-

Esterification: Methylation using methanol and a catalytic acid (e.g., H₂SO₄) affords the final product .

Optimization Strategies

-

Yield Improvements: Replacing ethyl chlorooxoacetate with methyl analogs reduces steric hindrance during amidation, increasing yields from 65% to 82% .

-

Green Chemistry: Microwave-assisted synthesis reduces reaction times from 12 hours to 45 minutes while maintaining 90% purity.

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| 1 | Et₃N, THF, 0°C → RT | 78 | 95 |

| 2 | K₂CO₃, DMF, 80°C | 85 | 97 |

| 3 | H₂SO₄, MeOH, reflux | 91 | 99 |

Physical and Chemical Properties

Thermodynamic Parameters

-

Melting Point: Estimated at 89–92°C based on structurally similar methyl esters .

-

Boiling Point: Decomposes above 240°C due to thermal instability of the thioether and ester groups .

-

Solubility:

Reactivity Profile

-

Hydrolysis: The ester group undergoes saponification in NaOH/EtOH to form the carboxylic acid (t₁/₂ = 2.3 h at pH 12) .

-

Oxidation: Thioether converts to sulfoxide (R-SO-) with H₂O₂ (0.5 eq.) and sulfone (R-SO₂-) with excess oxidant.

-

Photodegradation: UV light (λ = 254 nm) induces C-S bond cleavage, generating methyl acetate and a nitrene intermediate .

Applications and Uses

Pharmaceutical Intermediate

The trifluoromethyl group enhances metabolic stability, making the compound a candidate for:

-

Anticancer Agents: Analogous 1,2,4-triazole-thioacetates show IC₅₀ = 1.2–4.7 μM against MCF-7 cells.

-

Antimicrobials: Thioether-linked esters inhibit S. aureus (MIC = 8 μg/mL) by disrupting cell wall synthesis.

Materials Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume